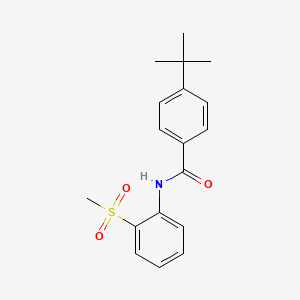

4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide” is an organic compound. Organic compounds like this often have applications in various fields such as medicine, agriculture, and materials science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like catalytic protodeboronation of pinacol boronic esters .科学的研究の応用

Polymer Synthesis and Properties

Research has demonstrated the synthesis of novel polymers using derivatives related to "4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide." For instance, derivatives of tert-butylcatechol have been synthesized and used to prepare polyamides with flexible main-chain ether linkages. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and form transparent, flexible, and tough films. They are characterized by useful levels of thermal stability, evidenced by high glass transition temperatures and significant weight loss temperatures in nitrogen or air, making them applicable in high-performance material applications (Hsiao et al., 2000).

Fluorescence Chemosensing

"4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide" derivatives have been explored for selective fluorescence-based chemosensing. A particular study focused on a phenoxazine-based chemosensor, designed for selective detection of Ba2+ ions. The compound demonstrated high selectivity and sensitivity for Ba2+ in the presence of other metal ions and confirmed its potential in live cell imaging for specific ion detection (Ravichandiran et al., 2019).

Organic Synthesis

In organic synthesis, derivatives of "4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide" have been utilized as intermediates for generating sulfoximines and sulfinamides, showcasing their versatility. The tert-butyl phenyl sulfoxide, for example, has been employed as a traceless precatalyst for generating sulfenate anions, which further catalyze coupling reactions, highlighting its efficiency in synthesizing trans-stilbenes with high purity and yield (Zhang et al., 2015).

Asymmetric Synthesis

The compound's derivatives are also crucial in asymmetric synthesis, where they serve as precursors for protected 1,2-amino alcohols and other chiral molecules. Such applications are pivotal in producing enantioenriched amines, demonstrating the compound's significant role in synthesizing complex organic molecules with high stereocontrol (Ellman et al., 2002).

Catalysis

Additionally, derivatives related to "4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide" have been employed in catalysis, particularly in copper-catalyzed intermolecular amidation and imidation reactions. These reactions demonstrate the functionalization of unactivated alkanes, showing the compound's utility in facilitating novel catalytic pathways and contributing to the development of efficient synthetic strategies (Tran et al., 2014).

将来の方向性

特性

IUPAC Name |

4-tert-butyl-N-(2-methylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-18(2,3)14-11-9-13(10-12-14)17(20)19-15-7-5-6-8-16(15)23(4,21)22/h5-12H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAVFGZGYVRISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)

![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)

![2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2886396.png)